BenchChemオンラインストアへようこそ!

Sib 1893

Metabotropic glutamate receptors Receptor selectivity Calcium mobilization assay

Sib 1893 (CAS 7370‑21‑0) is a non‑competitive mGluR5 antagonist distinguished by a unique dual pharmacology as a positive allosteric modulator of mGluR4, a feature absent in MTEP or fenobam. With an IC50 of 0.3 µM at hmGluR5 and >100 µM at hmGluR1b, hmGlu2, hmGlu6, hmGlu7, and hmGlu8, it provides exceptional selectivity for calcium mobilization and phosphoinositol hydrolysis assays. Its in‑vivo central activity (ED50 5.4 mg/kg i.p. in DBA/2 mice) makes it a critical tool for epilepsy and Parkinson’s disease research. Unlike newer modulators, Sib 1893 offers neuroprotection through combined mGluR5 and NMDA receptor antagonism at 20‑200 µM. Choose Sib 1893 when experimental reproducibility demands a well‑validated, multitarget reference compound.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 7370-21-0
Cat. No. B1681670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSib 1893
CAS7370-21-0
Synonyms(E)-2-methyl-6-(2-phenylethenyl)pyridine
SIB 1893
SIB-1893
SIB1893
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+
InChIKeySISOFUCTXZKSOQ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sib 1893: A Selective mGluR5 Antagonist for Metabotropic Glutamate Receptor Research


Sib 1893 (CAS: 7370-21-0), also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. It belongs to the class of group I metabotropic glutamate receptor antagonists and is structurally related to the diarylalkyne/alkene class of mGluR5 modulators [2]. The compound is widely used as a pharmacological tool to dissect mGluR5-mediated signaling pathways in both in vitro and in vivo models, with demonstrated central activity upon systemic administration [3].

Why Sib 1893 Cannot Be Replaced by Generic mGluR5 Antagonists


Generic substitution among mGluR5 antagonists is scientifically unsound due to marked differences in selectivity profiles, off-target activities, and in vivo efficacy. Sib 1893 exhibits a unique dual pharmacology as both an mGluR5 antagonist and an mGluR4 positive allosteric modulator (PAM) [1], a feature not shared by other mGluR5 antagonists like MTEP or fenobam. Furthermore, its neuroprotective effects are mediated through NMDA receptor antagonism rather than purely mGluR5 blockade [2], a mechanism that distinguishes it from newer, more selective mGluR5 negative allosteric modulators. The quantitative evidence below demonstrates why these differences directly impact experimental outcomes and procurement decisions.

Quantitative Differentiation of Sib 1893: Head-to-Head Evidence Against Key Comparators


mGluR5 Selectivity Profile: Sib 1893 vs. mGluR1 and Other Subtypes

Sib 1893 demonstrates high selectivity for mGluR5 over mGluR1 and other mGluR subtypes. In calcium mobilization assays using recombinant human receptors, Sib 1893 inhibited glutamate-induced responses at hmGluR5 with an IC50 of 0.29-0.3 μM, while showing no significant activity at hmGluR1b, hmGlu2, hmGlu6, hmGlu7, and hmGlu8 (IC50 > 100 μM) [1]. This selectivity profile is comparable to that of SIB-1757 (IC50 0.37 μM at hmGluR5, >100 μM at hmGluR1) [1].

Metabotropic glutamate receptors Receptor selectivity Calcium mobilization assay

In Vivo Anticonvulsant Efficacy: Sib 1893 vs. MPEP in DBA/2 Mice

In the DBA/2 mouse model of sound-induced seizures, Sib 1893 and MPEP were compared for their ability to suppress tonic seizures. MPEP exhibited an ED50 of 6.1 mg/kg i.p., whereas Sib 1893 showed an ED50 of 5.4 mg/kg i.p. [1]. For clonic seizures, MPEP's ED50 was 18 mg/kg i.p., compared to Sib 1893's ED50 of 27 mg/kg i.p. [1].

Anticonvulsant Epilepsy models Sound-induced seizures

NMDA Receptor Antagonism: Sib 1893 vs. MPEP in Electrophysiology

Both Sib 1893 and MPEP act as non-competitive NMDA receptor antagonists, which contributes to their neuroprotective effects. In whole-cell voltage-clamp recordings from rat cortical neurons held at -60 mV, both compounds significantly reduced NMDA-evoked currents [1]. Sib 1893 and MPEP also decreased the mean open time of NMDA channels in outside-out patch configurations [1].

NMDA receptor Electrophysiology Neuroprotection

Positive Allosteric Modulation of mGluR4: Sib 1893 vs. MPEP

Sib 1893 and MPEP both act as positive allosteric modulators (PAMs) of the human metabotropic glutamate receptor 4 (hmGluR4). In calcium mobilization assays using CHO cells co-expressing hmGluR4 and Gqi9, Sib 1893 enhanced the response to a submaximal concentration of glutamate, with an EC50 of approximately 10 μM [1]. MPEP exhibited a similar PAM effect [1].

mGluR4 Positive allosteric modulator Calcium mobilization

Neuroprotective Concentration: Sib 1893 vs. MPEP in Cortical Neurons

In cultured rat cortical neurons, both Sib 1893 and MPEP provided significant protection against NMDA- or glutamate-mediated neurotoxicity at concentrations of 20 μM and 200 μM [1]. The neuroprotective effect was not observed with the more selective mGluR5 antagonist MTEP under identical conditions [1].

Neuroprotection Excitotoxicity Cortical neurons

Sib 1893: Optimized Research Applications and Procurement Scenarios


Dissecting mGluR5-Mediated Signaling with High Selectivity

Sib 1893 is ideal for in vitro studies requiring selective mGluR5 blockade with minimal cross-reactivity at other mGluR subtypes. With an IC50 of 0.3 μM at hmGluR5 and >100 μM at hmGluR1b, hmGlu2, hmGlu6, hmGlu7, and hmGlu8 [4], researchers can confidently attribute observed cellular responses to mGluR5 antagonism. This selectivity is particularly valuable in calcium mobilization assays, phosphoinositol hydrolysis measurements, and neuronal culture experiments where mGluR subtype specificity is critical for data interpretation [4].

In Vivo Anticonvulsant Studies Requiring Systemic Activity

Sib 1893 is suitable for in vivo epilepsy research due to its central activity upon systemic administration. In DBA/2 mice, Sib 1893 suppresses sound-induced tonic seizures with an ED50 of 5.4 mg/kg i.p. [4]. Researchers investigating mGluR5's role in seizure disorders or evaluating combination therapies with conventional antiepileptics (e.g., oxcarbazepine) will find Sib 1893 a valuable pharmacological tool, particularly given its dose-dependent effects on afterdischarge duration in amygdala-kindled rats at 40 mg/kg [2].

Excitotoxicity and Neuroprotection Studies Involving Dual mGluR5/NMDA Mechanisms

For studies examining glutamate-mediated excitotoxicity, Sib 1893 offers a unique advantage: it provides neuroprotection through combined mGluR5 and NMDA receptor antagonism. At concentrations of 20-200 μM, Sib 1893 significantly reduces NMDA- and glutamate-induced neuronal death in cortical cultures [4]. This dual mechanism distinguishes it from newer mGluR5 antagonists like MTEP, which lack NMDA antagonist activity and do not provide comparable neuroprotection [4]. Researchers modeling acute neuronal injury, traumatic brain injury, or ischemic conditions should prioritize Sib 1893 or MPEP over more selective mGluR5 modulators.

Parkinson's Disease Research Leveraging Dual mGluR5/mGluR4 Modulation

Sib 1893's unique pharmacological profile—combining mGluR5 antagonism with mGluR4 positive allosteric modulation [4]—makes it particularly relevant for Parkinson's disease research. mGluR5 blockade reduces excitotoxicity in the basal ganglia, while mGluR4 activation facilitates glutamate-mediated inhibition in the indirect pathway, a mechanism shown to alleviate parkinsonian motor symptoms. Researchers exploring combination pharmacology or validating dual-target approaches in Parkinson's models should consider Sib 1893 as a reference compound for this dual-modality mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sib 1893

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.